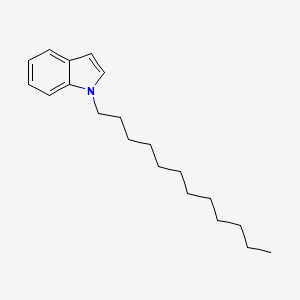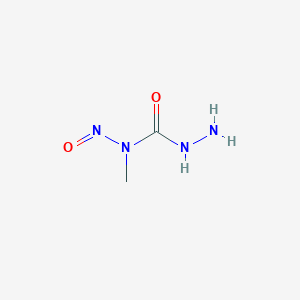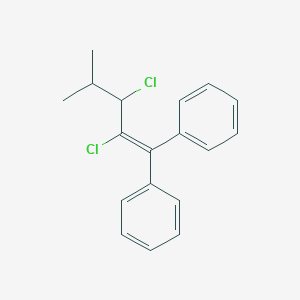
(5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone is a heterocyclic compound that features both pyridine and triazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone typically involves the reaction of 5-chloropyridine-2-carboxylic acid with 1-methyl-1H-1,2,4-triazole-5-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the methanone linkage .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and optimized reaction conditions to scale up the production efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyridine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Applications De Recherche Scientifique
(5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit enzyme activity or modulate receptor functions by binding to active sites or allosteric sites. This interaction can lead to the disruption of normal cellular processes, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloropyridine: Shares the pyridine ring but lacks the triazole moiety.
1-Methyl-1H-1,2,4-triazole: Contains the triazole ring but lacks the pyridine component.
Uniqueness
The uniqueness of (5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone lies in its combined structural features of both pyridine and triazole rings, which confer distinct chemical reactivity and biological activity compared to its individual components .
Propriétés
Numéro CAS |
89544-37-6 |
|---|---|
Formule moléculaire |
C9H7ClN4O |
Poids moléculaire |
222.63 g/mol |
Nom IUPAC |
(5-chloropyridin-2-yl)-(2-methyl-1,2,4-triazol-3-yl)methanone |
InChI |
InChI=1S/C9H7ClN4O/c1-14-9(12-5-13-14)8(15)7-3-2-6(10)4-11-7/h2-5H,1H3 |
Clé InChI |
XMPYFDIVPXVPRM-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC=N1)C(=O)C2=NC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole)](/img/structure/B14399678.png)
![3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile](/img/structure/B14399685.png)


![5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14399697.png)


![(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14399714.png)


![Trimethyl[(6-methylhepta-2,4-dien-2-yl)oxy]silane](/img/structure/B14399737.png)

![Trimethyl[(1-propoxyhex-1-EN-1-YL)oxy]silane](/img/structure/B14399749.png)
